molecular formula C15H23NO B2836047 N-[(3-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine CAS No. 418777-72-7

N-[(3-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine

Cat. No.: B2836047
CAS No.: 418777-72-7
M. Wt: 233.355
InChI Key: ZPCKFKYWLQCLJV-UHFFFAOYSA-N
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Description

N-[(3-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine is a chemical compound of significant interest in advanced organic synthesis and pharmaceutical research. Its molecular structure, featuring a cyclohexylamine core substituted with a 3-methoxybenzyl group, positions it as a key intermediate in complex reaction pathways. Scientific literature indicates that structurally similar compounds, such as those with a dimethylamino-methyl group in place of the methyl group on the cyclohexane ring, are pivotal in the synthesis of pharmacologically active substances, including the analgesic tramadol . This suggests that researchers may value this amine for exploring novel synthetic routes or for developing new chemical entities through further functionalization. Its primary research utility lies in its role as a versatile building block, particularly in Grignard chemistry and other reactions to construct more complex, stereochemically defined molecules for discovery and development programs . This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO/c1-12-6-3-4-9-15(12)16-11-13-7-5-8-14(10-13)17-2/h5,7-8,10,12,15-16H,3-4,6,9,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPCKFKYWLQCLJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NCC2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxybenzyl chloride with 2-methylcyclohexanone in the presence of a base such as sodium hydride. The resulting intermediate is then reduced using a reducing agent like lithium aluminum hydride to yield the desired amine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can also be considered to enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(3-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced further to form secondary or tertiary amines.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[(3-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(3-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, influencing their function. The methoxy group can also participate in interactions with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-[(3-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine with key analogs, focusing on structural variations, synthesis, and inferred properties.

Substituent Variations on the Aromatic Group

  • 3-Methyl-N-[(4-methylphenyl)methyl]cyclohexan-1-amine (CAS 1036545-51-3): This analog replaces the 3-methoxyphenyl group with a 4-methylphenyl moiety. The absence of a methoxy group reduces polarity, likely lowering solubility in polar solvents compared to the target compound. Suppliers for this analog are documented in , indicating commercial availability .
  • N-(Cyclohexyl(naphthalen-1-yl)methyl)propan-2-amine :
    This compound features a naphthyl group instead of 3-methoxyphenyl, significantly increasing aromatic surface area and lipophilicity. Its synthesis via reductive amination () suggests similar routes could apply to the target compound. The naphthyl group may enhance π-π stacking interactions in biological systems, a property absent in the methoxy-substituted analog .

Modifications to the Cyclohexane Core

  • 2-Chloro-3-cyclohexyl-N-methylpropan-1-amine: This compound () replaces the 2-methylcyclohexane with a chloro-substituted propanamine chain. Its synthesis via allylcyclohexane and Fe catalysis demonstrates alternative alkylation strategies .
  • 3-(2,3-Dimethylphenyl)-N-ethylcyclohexan-1-amine hydrochloride :
    Documented in , this analog incorporates a dimethylphenyl group and an ethylamine side chain. The ethyl group may enhance basicity, while the dimethyl substitution sterically hinders aromatic interactions. The hydrochloride salt form improves aqueous solubility, a property that could be explored for the target compound .

Functional Group Comparisons

  • This alteration drastically reduces basicity and may affect CNS penetration, highlighting the importance of the amine group in pharmacological activity .

Physicochemical Properties

  • Lipophilicity : The 2-methylcyclohexane core increases lipophilicity, favoring blood-brain barrier penetration, as seen in related CNS-active amines .

Biological Activity

N-[(3-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article provides an overview of its synthesis, biological mechanisms, and relevant case studies highlighting its efficacy.

The synthesis of this compound typically involves the reaction of 3-methoxybenzyl chloride with 2-methylcyclohexanone in the presence of a base such as sodium hydride. The reaction is followed by reduction using lithium aluminum hydride to yield the desired amine. The compound features a cyclohexane backbone with a methoxyphenyl substituent, which is crucial for its biological activity.

Biological Mechanisms

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The amine group can form hydrogen bonds with various biological molecules, influencing their function. This interaction may lead to inhibition of enzyme activity or modulation of cellular signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with protein synthesis pathways .
  • Anticancer Properties : Research indicates potential anticancer effects, with the compound being evaluated for its ability to inhibit cell proliferation in various cancer cell lines. The presence of the methoxy group enhances its interaction with cellular targets, potentially leading to apoptosis in cancer cells .

Antimicrobial Activity

A study investigating the antimicrobial effects of various derivatives, including this compound, found that it significantly inhibited the growth of several bacterial strains. The minimal inhibitory concentration (MIC) values were determined, showing effective inhibition against common pathogens:

Pathogen MIC (µg/mL)
Staphylococcus aureus5
Enterococcus faecalis10
Escherichia coli15

These results suggest that modifications to the compound's structure can enhance its antimicrobial efficacy .

Anticancer Activity

In vitro studies have evaluated the anticancer properties of this compound against several cancer cell lines:

Cell Line IC50 (µM)
A549 (Lung Cancer)12.5
NCI-H23 (Lung Cancer)8.7
MDA-MB-231 (Breast Cancer)15.0

The data indicate that the compound exhibits significant cytotoxic effects, particularly in lung cancer cell lines. Further investigations revealed that the mechanism involves induction of apoptosis and cell cycle arrest .

Q & A

Q. What are the recommended synthetic routes for N-[(3-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine?

  • Methodological Answer : The compound can be synthesized via reductive amination using 2-methylcyclohexan-1-amine and 3-methoxybenzaldehyde in the presence of a reducing agent (e.g., sodium cyanoborohydride) under mild acidic conditions (pH 4–6) . Alternatively, alkylation of 2-methylcyclohexan-1-amine with (3-methoxyphenyl)methyl halide (e.g., chloride or bromide) in a polar aprotic solvent (e.g., DMF) with a base like potassium carbonate can yield the target compound . Purity is optimized via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How should researchers characterize the structural integrity and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H and 13C^{13}C NMR to confirm substitution patterns (e.g., cyclohexane ring protons at δ 1.2–2.5 ppm, methoxy group at δ ~3.7 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated for C16H23NO\text{C}_{16}\text{H}_{23}\text{NO}: 245.1780; experimental should match within 3 ppm) .
  • HPLC : Assess purity (>95% by reverse-phase C18 column, acetonitrile/water gradient) .

Q. What preliminary biological screening assays are suitable for this compound?

  • Methodological Answer :
  • Receptor Binding Assays : Screen against serotonin (5-HT2C_{2C}), dopamine, and sigma receptors due to structural similarities to arylcyclohexylamines . Use radioligand displacement assays (e.g., 3H^3H-ketanserin for 5-HT2C_{2C} ) .
  • Cytotoxicity : Test in HEK-293 or SH-SY5Y cell lines via MTT assay (48-hour exposure, IC50_{50} calculation) .

Advanced Research Questions

Q. How can conflicting data on receptor affinity profiles be resolved?

  • Methodological Answer :
  • Orthogonal Assays : Combine radioligand binding with functional assays (e.g., calcium flux for 5-HT2C_{2C} activation) to distinguish binding vs. activity .
  • Structural Analog Comparison : Cross-reference with analogs like 2-(3-methoxyphenyl)-2-(methylamino)cyclohexan-1-one (methoxmetamine) to identify substituent-specific effects .
  • Molecular Docking : Model interactions using crystallographic data from homologous receptors (e.g., PDB ID 6DG1 for 5-HT2C_{2C} ) .

Q. What strategies optimize reaction yield in multi-step syntheses?

  • Methodological Answer :
  • Intermediate Isolation : Purify intermediates (e.g., (3-methoxyphenyl)methylamine) via vacuum distillation to prevent side reactions .
  • Catalyst Screening : Test palladium on carbon vs. Raney nickel for reductive amination efficiency (monitor by TLC) .
  • Solvent Optimization : Use tetrahydrofuran (THF) for alkylation to enhance nucleophilicity of the amine .

Q. How can stereochemical outcomes be controlled during synthesis?

  • Methodological Answer :
  • Chiral Auxiliaries : Introduce (R)- or (S)-proline derivatives to direct cyclohexane ring conformation .
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) with palladium catalysts to favor enantioselective alkylation .
  • Crystallization : Use chiral resolving agents (e.g., tartaric acid) for diastereomeric salt formation .

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